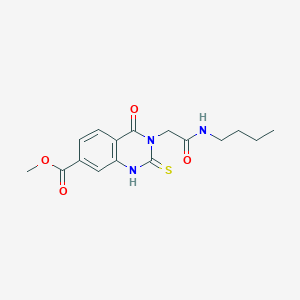

Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a butylamino-oxoethyl side chain and a methyl carboxylate group. The compound’s complexity arises from its fused ring system and multiple hydrogen-bonding sites, making it a subject of interest in medicinal chemistry and crystallography .

Properties

IUPAC Name |

methyl 3-[2-(butylamino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-3-4-7-17-13(20)9-19-14(21)11-6-5-10(15(22)23-2)8-12(11)18-16(19)24/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,20)(H,18,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRFFWQDPVZNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, identified by the CAS number 946252-88-6, is a synthetic compound belonging to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature, including research findings and case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₄S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 946252-88-6 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, research has shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. For instance, a study demonstrated that a related compound significantly inhibited the secretion of virulence factors in pathogenic bacteria at concentrations around 50 μM .

Anticancer Properties

The anticancer potential of this compound has also been explored. A screening assay for Type III secretion system inhibitors suggested that certain quinazoline derivatives could downregulate key oncogenic pathways and exhibit cytotoxic effects against cancer cell lines. The compound was found to have an IC50 value indicating effective inhibition of cell proliferation in specific cancer types .

The proposed mechanism of action for this compound involves interference with bacterial signaling pathways and disruption of cellular functions in cancer cells. The compound’s thioxo group is believed to play a critical role in its biological activity by forming reactive intermediates that can interact with cellular targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on quinazoline derivatives tested their efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to this compound showed a significant reduction in bacterial growth at concentrations as low as 25 μM.

Case Study 2: Cancer Cell Line Testing

In another investigation involving various cancer cell lines (e.g., breast and colon cancer), the compound exhibited potent cytotoxicity. The study reported an IC50 value ranging from 10 to 30 μM across different cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 3-(2-(butylamino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its molecular structure and purity.

Table 1: Synthesis Overview

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | Butylamine + Carbonyl compound | Reflux in solvent |

| 2 | Cyclization | Intermediate compounds | Heating under reflux |

| 3 | Esterification | Methyl ester + Acid catalyst | Reflux |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests on various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis.

Case Study: MCF-7 Cell Line

In a study evaluating the anticancer effects on the MCF-7 breast cancer cell line, the compound demonstrated a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing promising results for further development as an anticancer agent .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. In vitro tests have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Case Study: Antibacterial Screening

In a study conducted on multiple bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Pharmacological Applications

The pharmacological profile of this compound suggests multiple applications:

- Anticancer Therapy : Due to its ability to inhibit tumor growth.

- Antimicrobial Treatment : Effective against a range of pathogenic bacteria.

- Potential Neuroprotective Effects : Emerging research indicates possible benefits in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | X µM |

| Antibacterial | Staphylococcus aureus | Y µg/mL |

| Antibacterial | Escherichia coli | Z µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydroquinazoline derivatives. Below is a detailed comparison with analogous compounds based on structural motifs, substituent effects, and experimental data.

Structural Analogs in the Tetrahydroquinazoline Family

Table 1: Key Structural Analogs and Their Properties

* Estimated based on analogs in .

Key Observations:

- Substituent Effects: The target compound’s butylamino-oxoethyl side chain introduces a flexible aliphatic chain, contrasting with the benzylpiperazine group in the first analog (), which adds bulk and aromaticity.

- Core Modifications : The thiazolo[3,2-a]pyrimidine core in replaces the tetrahydroquinazoline system, introducing a sulfur atom and altering ring puckering dynamics. This affects hydrogen-bonding patterns and crystal packing .

- Carboxylate Groups : The methyl/ethyl carboxylate groups in all compounds enhance solubility but differ in steric and electronic effects. Ethyl esters () may confer greater lipophilicity than methyl esters .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Data for Urea-Based Analogs ()

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | ESI-MS (m/z) | Notable ¹H-NMR Shifts (δ, ppm) |

|---|---|---|---|---|---|

| 1f | Piperazine-linked hydroxy-methoxybenzylidene, trifluoromethylphenyl urea | 70.7 | 198–200 | 667.9 | Aromatic H: 7.2–8.1; NH: 10.2 |

| 1g | Piperazine-linked hydroxybenzylidene, trifluoromethylphenyl urea | 78.4 | 205–207 | 638.1 | Aromatic H: 6.9–7.8; NH: 9.9 |

| 2a | Benzyloxy-hydroxybenzylidene, fluorophenyl urea | 74.9 | 190–192 | 694.5 | Aromatic H: 6.7–7.5; NH: 10.5 |

Relevance to Target Compound :

- The target compound’s thioxo group may engage in weaker hydrogen bonds compared to urea’s NH groups, affecting crystallinity .

Hydrogen Bonding and Crystal Packing

- Target Compound: The thioxo (C=S) and oxo (C=O) groups likely participate in hydrogen bonds as acceptors, while the butylamino NH may act as a donor. This pattern differs from urea-based analogs (), where NH groups dominate donor interactions .

- Ethyl Thiazolo-Pyrimidine (): Crystal packing (monoclinic, P2₁/n) reveals intermolecular C—H···O and π-π interactions. The trimethoxybenzylidene group enhances π-stacking, a feature absent in the target compound .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

Methodological Answer:

The synthesis of this quinazoline derivative typically involves multi-step reactions. Key steps include:

- Cyclocondensation : Reacting substituted anthranilic acid derivatives with thiourea or isothiocyanates to form the tetrahydroquinazoline core .

- Functionalization : Introducing the 2-(butylamino)-2-oxoethyl group via nucleophilic substitution or coupling reactions. For example, describes using Cs₂CO₃ in DMF as a base for thioether formation, yielding 66–94% under reflux conditions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.